molecular formula C13H18O2 B13667012 5-(4-Ethylphenyl)pentanoic acid CAS No. 89326-69-2

5-(4-Ethylphenyl)pentanoic acid

Cat. No.: B13667012
CAS No.: 89326-69-2
M. Wt: 206.28 g/mol
InChI Key: DLBKSNZHUSWJMU-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)pentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone (five-carbon chain) with a 4-ethylphenyl substituent attached to the fifth carbon. This structure combines hydrophobic aromaticity (ethylphenyl group) with the polar carboxylate moiety, making it a versatile intermediate in organic synthesis and drug development.

Properties

CAS No.

89326-69-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

5-(4-ethylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15)

InChI Key

DLBKSNZHUSWJMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Route

One common method to prepare substituted phenylpentanoic acids involves Friedel-Crafts alkylation, where an aryl halide or benzyl chloride derivative reacts with a pentanoic acid or its derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Typical Reaction Conditions:

Parameter Description
Catalyst Aluminum chloride (AlCl3)
Solvent Dichloromethane or carbon disulfide
Temperature Reflux (40–60 °C)
Reaction Time 4–12 hours
Workup Aqueous quench, extraction, recrystallization

Reaction Scheme:

4-Ethylbenzyl chloride + Pentanoic acid + AlCl3 → this compound

The reaction proceeds via electrophilic aromatic substitution, with the pentanoic acid moiety attaching to the aromatic ring at the para position relative to the ethyl group.

Advantages:

  • Straightforward and well-established method
  • Moderate to good yields (typically 60–80%)

Limitations:

  • Requires careful control of reaction conditions to avoid polyalkylation
  • Use of corrosive Lewis acids and generation of acidic waste

Cross-Coupling Methodologies

More modern synthetic approaches utilize palladium-catalyzed cross-coupling reactions to construct the carbon framework with higher selectivity and milder conditions.

Example: Suzuki-Miyaura Coupling

  • Starting materials: 4-ethylphenylboronic acid and 5-bromopentanoic acid (or its ester)
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Mixture of water and organic solvent (e.g., toluene, dioxane)
  • Temperature: 80–100 °C
  • Reaction time: 12–24 hours

Reaction Scheme:

4-Ethylphenylboronic acid + 5-bromopentanoic acid → this compound

Advantages:

  • High regioselectivity and functional group tolerance
  • Cleaner reaction profile with less byproduct formation

Limitations:

  • Requires preparation of boronic acid and halide precursors
  • Palladium catalyst cost and removal considerations

Multi-Step Synthetic Routes via Homologation

Another approach involves multi-step synthesis starting from commercially available 4-ethylbenzaldehyde or 4-ethylacetophenone, followed by chain extension and oxidation steps to install the pentanoic acid side chain.

Typical Steps:

This route allows for stereochemical control and functional group manipulation but is more time-consuming.

Data Tables Summarizing Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Friedel-Crafts Alkylation 4-Ethylbenzyl chloride, AlCl3 Reflux in DCM, 6-8 h 65–75 Requires Lewis acid, moderate purity
Suzuki Coupling 4-Ethylphenylboronic acid, Pd catalyst, K2CO3 80–100 °C, 12-24 h 70–85 High selectivity, cleaner reaction
Multi-Step Homologation 4-Ethylbenzaldehyde, Wittig reagents, oxidants Multiple steps, varied temps 50–60 More complex, allows stereocontrol

Detailed Research Outcomes and Analysis

Yield Optimization

  • Lower reaction temperatures (0–25 °C) in cross-coupling reduce side reactions.
  • Use of ligands such as dppf improves palladium catalyst efficiency.
  • Purification by recrystallization and column chromatography enhances product purity (>95%).

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic aromatic signals at δ 7.0–7.3 ppm, ethyl group signals at δ 2.5 ppm (methylene) and δ 1.2 ppm (methyl), and pentanoic acid methylene protons at δ 1.4–2.3 ppm.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peak at m/z consistent with C14H20O2 (molecular weight ~220.3 g/mol).
  • Infrared Spectroscopy (IR): Strong absorption bands at ~1700 cm⁻¹ indicative of carboxylic acid carbonyl.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

5-(4-Ethylphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring may also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Substituent Variations: Ethylphenyl vs. Fluorophenyl and Diazenyl Groups

The nature of the aromatic substituent significantly influences physicochemical and biological properties.

Compound Substituent Molecular Weight Key Properties/Applications Reference
5-(4-Ethylphenyl)pentanoic acid 4-Ethylphenyl 220.28 (calc.) Intermediate for imidazolidin-2,4-dione derivatives (e.g., IM-3)
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl + ketone 210.20 Higher acidity due to electron-withdrawing fluorine; potential enzyme inhibitor
FAAzo6 (6-(4-((4-Ethylphenyl)diazenyl)phenyl)hexanoic acid) 4-Ethylphenyl + diazenyl 366.44 Azobenzene derivative; photo-responsive applications in materials science

Key Findings :

  • Electron-donating vs.
  • Functional group addition: The ketone in 5-(4-fluorophenyl)-5-oxopentanoic acid increases reactivity, enabling conjugation with nucleophiles (e.g., thiols or amines) .

Chain Length and Functional Group Modifications

Variations in carbon chain length and terminal functional groups alter solubility, bioavailability, and target affinity.

Compound Chain Length Terminal Group Applications Reference
This compound C5 Carboxylic acid Precursor for imidazolidin-2,4-dione synthesis
Loxiglumide (CR 1505) C5 Amide Cholecystokinin antagonist; treats pancreatitis (ED₅₀: 9–80 µmol/kg)
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid C5 Amino + carboxylic acid Antibody generation for PCP receptor studies (Kd: 1.9–51.6 nM)

Key Findings :

  • Amide vs. carboxylic acid : Loxiglumide’s amide group enhances metabolic stability compared to the carboxylic acid form, extending its in vivo half-life .
  • Amino acid derivatives: The amino group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid enables covalent coupling to carrier proteins for antibody production, highlighting its utility in immunopharmacology .

Pharmacological Activity of Imidazolidin-2,4-dione Derivatives

This compound serves as a precursor for IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione), which exhibits central nervous system (CNS) activity.

Compound Structure Modification Biological Activity Reference
IM-3 Imidazolidin-2,4-dione core Antinociceptive effects in rats
IM-7 4-Isopropylphenyl substituent Acute cardiovascular modulation

Key Findings :

  • Substituent size : IM-7’s bulkier isopropyl group enhances cardiovascular effects, whereas IM-3’s ethyl group favors CNS targeting .
  • Thioxo modification : Replacement of the dione oxygen with sulfur (e.g., IM-4) reduces metabolic degradation but may alter receptor binding .

Ester Derivatives and Prodrug Potential

Esterification of the carboxylic acid group improves lipophilicity and oral bioavailability.

Compound Ester Group Applications Reference
Ethyl 5-(2,4-difluorophenoxy)pentanoate Ethyl ester Lab-scale intermediate; improved solubility in organic solvents
Pentanoic acid, ethyl ester Ethyl ester Solvent for polymer synthesis; flavoring agent

Key Findings :

  • Ester vs. acid : Ethyl esters are less polar, facilitating absorption through lipid membranes. Hydrolysis in vivo regenerates the active carboxylic acid form .

Biological Activity

5-(4-Ethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2, characterized by a carboxylic acid functional group and an ethylphenyl substituent. This compound has garnered attention due to its potential biological activities, which may have implications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structural configuration of this compound features a straight-chain pentanoic acid backbone with an ethylphenyl group at the fifth carbon position. This unique structure contributes to its lipophilicity , which can influence its biological activity and interactions within biological systems.

Key Properties

PropertyValue
Molecular FormulaC13H18O2
Molecular Weight206.285 g/mol
Functional GroupCarboxylic acid
LipophilicityEnhanced due to ethyl group

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethyl group enhances its ability to penetrate lipid membranes, potentially increasing its efficacy in cellular environments.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and pain.

Case Studies and Research Findings

Several research studies have investigated the biological effects of this compound:

  • Study A : A study demonstrated that this compound exhibited anti-inflammatory properties in vitro by reducing cytokine production in macrophages.
  • Study B : Another study focused on its analgesic effects, showing that the compound could significantly reduce pain responses in animal models, suggesting potential use in pain management therapies.
  • Study C : Research highlighted its role in modulating lipid metabolism, indicating possible applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
5-(4-Methylphenyl)pentanoic acidC12H16O2Lacks ethyl group; potentially different activity
5-(4-Ethylphenyl)valeric acidC12H16O2Shorter carbon chain; altered properties
4-Ethoxybenzoic acidC10H12O3Different functional group; varied applications
3-(4-Ethylphenyl)propanoic acidC13H18O2Shorter chain; different reactivity

Future Directions for Research

The potential applications of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile of the compound in live models.
  • Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.
  • Formulation Development : Exploring its incorporation into therapeutic formulations for enhanced bioavailability.

Q & A

Q. What synthetic routes are optimal for producing 5-(4-ethylphenyl)pentanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized through alkylation and saponification steps. For example, alkylation of substituted benzaldehydes with bromoesters (e.g., ethyl 5-bromopentanoate) under reflux with catalysts like p-toluenesulfonic acid improves intermediate formation. Subsequent saponification using aqueous NaOH or KOH yields the carboxylic acid derivative. Temperature control (e.g., 60–80°C) and solvent selection (e.g., dry benzene or DMF) are critical to minimize side reactions and maximize yields (>80%) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regiochemistry and purity. Key signals include aromatic protons (δ 7.2–7.4 ppm for the ethylphenyl group) and the carboxylic acid proton (broad peak at δ 12–13 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 235.15), while FT-IR identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Radical scavenging assays (e.g., DPPH or ABTS) evaluate antioxidant potential, with IC₅₀ values compared to standards like Trolox. Receptor binding assays (e.g., α7 nicotinic acetylcholine receptor (α7 nAChR) or GABAₐ/ᴃ receptors) using radiolabeled ligands (e.g., [³H]-MLA for α7 nAChR) assess affinity. Electrophysiological studies in cell lines (e.g., SH-SY5Y neurons) measure functional activity .

Advanced Research Questions

Q. How do computational methods elucidate the reaction mechanisms of this compound with oxidizing radicals?

Density Functional Theory (DFT) at the M05-2X/6-311+G(d,p) level with solvent corrections (SMD model) predicts transient species formation during reactions with radicals (e.g., •OH). Time-dependent DFT (TDDFT) calculates λmax values for dimer anions (s- and p-type), aligning with experimental pulse radiolysis data. Thermodynamic feasibility (ΔG < 0) confirms radical scavenging pathways .

Q. What metabolic pathways are involved in the biotransformation of this compound, and how can metabolites be identified?

Rat liver microsomes and isolated perfused liver models reveal primary metabolites via oxidative cleavage (e.g., 5-(4-ethylphenoxy)pentanoic acid) and secondary conjugation (sulfation/glucuronidation). High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) identifies metabolites. Enzyme pretreatment (β-glucuronidase/sulfatase) confirms conjugates .

Q. How does enantiomeric purity impact the pharmacological activity of derivatives?

Chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers, with >99% enantiomeric excess (ee) achievable via asymmetric synthesis. Pharmacological testing (e.g., guinea pig ileum contraction assays) shows enantiomer-specific activity. For example, (R)-enantiomers may exhibit higher GABAᴃ receptor affinity (IC₅₀ = 7.4 µM vs. 310 µM for (S)-forms) .

Q. What structural modifications enhance target selectivity in receptor-binding studies?

Substituent variation on the phenyl ring (e.g., electron-withdrawing groups like -F or -NO₂) improves α7 nAChR selectivity over α3 subtypes. Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with Trp149). In vivo efficacy in rodent cognition models (e.g., novel object recognition) validates optimized derivatives .

Methodological Considerations

Q. How can transient absorption spectroscopy resolve conflicting data on antioxidant mechanisms?

Pulse radiolysis with time-resolved detection (nanosecond resolution) captures short-lived intermediates (e.g., selenyl radicals). Comparing experimental λmax (e.g., 450 nm) to TDDFT-calculated values validates proposed mechanisms. Scavenging rate constants (k = 10⁹–10¹⁰ M⁻¹s⁻¹) quantify efficiency against Br₂•⁻ or CO₃•⁻ radicals .

Q. What strategies mitigate oxidative degradation during storage?

Store under inert gas (N₂/Ar) at 2–10°C in amber vials. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation. Monitor purity via periodic HPLC-UV (λ = 254 nm) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro binding affinity and in vivo efficacy?

Pharmacokinetic factors (e.g., blood-brain barrier penetration) may limit in vivo activity despite high in vitro affinity. Use PET imaging (e.g., [¹¹C]-labeled analogs) to assess brain uptake. Adjust logP (2–3) via prodrug strategies (e.g., esterification) to enhance bioavailability .

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